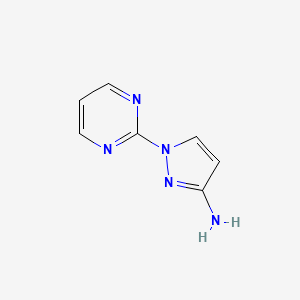

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUGWSACKTKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure, Properties, and Synthetic Methodologies of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine: A Technical Guide

Executive Summary

1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a pyrazole core linked at the N1 position to a pyrimidin-2-yl moiety, and featuring an exocyclic primary amine at the C3 position, this molecule serves as a "privileged scaffold." Its precise arrangement of hydrogen bond donors and acceptors makes it highly sought after in medicinal chemistry—particularly for designing ATP-competitive kinase inhibitors—and in the development of novel, resistance-breaking agrochemicals[1].

This whitepaper provides an in-depth analysis of its physicochemical profile, electronic properties, and a self-validating synthetic methodology, grounded in causality and field-proven techniques.

Chemical Identity and Physicochemical Profiling

Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological systems. The data below highlights why this molecule is an ideal starting point for drug and pesticide development.

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

| Property | Value | Rationale / Significance |

| Molecular Formula | C7H7N5 | High nitrogen content (5 heteroatoms) dictates its polar nature and solubility profile. |

| Molecular Weight | 161.16 g/mol | Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5. |

| H-Bond Donors | 1 | The exocyclic -NH2 group acts as a critical, directional donor in target binding. |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens and the pyrazole N2 serve as potent acceptors for target engagement. |

| Rotatable Bonds | 1 | The C-N bond between the rings allows the molecule to adopt a coplanar conformation to minimize steric clashes in binding pockets. |

| Topological Polar Surface Area | ~69.6 Ų | Falls within the optimal range (< 90 Ų) for excellent membrane permeability and oral bioavailability. |

Structural Elucidation & Electronic Properties

The chemical behavior of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is governed by the electronic interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring.

-

Regiochemical Locking: In unsubstituted 3-aminopyrazole, the molecule exists in a tautomeric equilibrium between the 3-amino and 5-amino forms. However, N-arylation at the N1 position permanently locks the compound into the 3-amine configuration. This prevents tautomerization, ensuring a predictable and stable pharmacophore geometry for receptor binding.

-

Nucleophilicity Profile: The exocyclic amine (-NH2) is relatively poor in nucleophilicity compared to the ring nitrogens. This is due to the resonance delocalization of its lone pair into the aromatic pyrazole system. This electronic distribution allows for selective downstream functionalization (e.g., amidation or Buchwald-Hartwig cross-coupling) at the exocyclic amine without interfering with the heteroaromatic core.

Synthetic Methodology: Regioselective SNAr

The most efficient and scalable route to synthesize 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is via a Nucleophilic Aromatic Substitution (SNAr) between 1H-pyrazol-3-amine and 2-chloropyrimidine.

Causality in Experimental Design

To achieve high regioselectivity for N1 over the exocyclic amine, the reaction must be conducted under basic conditions. The N1 proton of 3-aminopyrazole has a pKa of approximately 14. Using a mild inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates N1, generating a highly nucleophilic pyrazolide anion. The exocyclic amine remains protonated and non-nucleophilic. The reaction requires thermal activation (90°C) to overcome the activation energy barrier of the Meisenheimer complex intermediate on the electron-deficient pyrimidine ring[2].

Step-by-Step Self-Validating Protocol

-

Preparation: Charge a dry, round-bottom flask with 1H-pyrazol-3-amine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv).

-

Solvation & Basification: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Rationale: DMF solvates the potassium cation, leaving the carbonate anion highly active for deprotonation.

-

Thermal Activation: Stir the suspension and heat to 90°C under an inert nitrogen atmosphere for 4–6 hours.

-

In-Process Validation: Monitor the consumption of the pyrazole via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar starting amine.

-

Workup: Cool the mixture to room temperature and quench with distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Validation: The polar aprotic DMF partitions entirely into the aqueous layer, while the target product selectively migrates to the organic phase.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure product.

Regioselective SNAr synthesis workflow for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Pharmacological and Agrochemical Utility

Kinase Hinge-Binding Motif

In drug development, this scaffold is frequently deployed as a hinge-binding motif for ATP-competitive kinase inhibitors (e.g., targeting JAK, Aurora, and CDK kinases)[3]. The ATP-binding pocket of these kinases contains a highly conserved "hinge region" composed of peptide backbone amides and carbonyls.

The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP:

-

The exocyclic -NH₂ donates a hydrogen bond to a backbone carbonyl.

-

The pyrimidine N and the pyrazole N2 act as bidentate hydrogen bond acceptors from backbone amides.

Pharmacophore model of the scaffold interacting with a kinase hinge region.

Agrochemical Applications

Beyond human therapeutics, heterocyclic compounds incorporating this moiety have demonstrated profound biological properties in agriculture. They are utilized in the synthesis of novel pesticides to combat arthropods, insects, and nematodes[1]. The structural rigidity and metabolic stability provided by the pyrazolo-pyrimidine linkage enhance the duration and breadth of action in field applications, overcoming resistance mechanisms encountered with older pesticide classes.

References

- Title: WO2014053450A1 - Heterocyclic compounds as pesticides Source: Google Patents URL

- Title: 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (Functional Group Introduction on the Pyrimidine Ring)

- Title: Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)

Sources

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS number and identifiers

Executive Summary

The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold represents a privileged heteroaromatic architecture in medicinal chemistry. Characterized by a pyrazole core N-linked to a pyrimidine ring, this moiety serves as a critical pharmacophore in kinase inhibitor design. Its structural geometry allows for bidentate hydrogen bonding patterns that mimic the adenine ring of ATP, making it highly effective in targeting the hinge region of various protein kinases (e.g., JAK, VEGFR, CDK).

This guide provides an in-depth technical analysis of the molecule's physicochemical identity, synthetic pathways, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

While the 4-substituted derivatives (e.g., 4-bromo, 4-chloro) are common commercial building blocks, the unsubstituted parent scaffold is often synthesized in situ or as a specific intermediate.

| Property | Specification |

| IUPAC Name | 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine |

| Common Name | 2-(3-Aminopyrazol-1-yl)pyrimidine |

| CAS Number | Note:[1] The specific CAS for the unsubstituted parent is not widely listed in public commercial catalogs. Related Analog (4-Bromo): Related Analog (Pyridin-2-yl): |

| SMILES | Nc1ccn(n1)c2ncccn2 |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.17 g/mol |

| H-Bond Donors | 1 (Primary Amine -NH₂) |

| H-Bond Acceptors | 4 (Pyrimidine N1/N3, Pyrazole N2, Amine N) |

| LogP (Predicted) | ~0.6 (Highly polar, favorable for oral bioavailability) |

Synthetic Architecture

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine relies on the regioselective cyclocondensation of a hydrazine derivative with a polarized acrylonitrile species. This approach ensures the correct placement of the amino group at the 3-position of the pyrazole ring.

Core Synthesis Strategy

The most robust route involves the reaction of 2-hydrazinopyrimidine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methylated variants).

Reaction Logic:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the

-carbon of the acrylonitrile (which is electrophilic due to the nitrile and ethoxy groups). -

Elimination: Loss of ethanol generates an intermediate hydrazone.

-

Cyclization: Intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon closes the ring.

-

Tautomerization: Aromatization yields the final aminopyrazole.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the construction of the pyrimidino-pyrazole scaffold via condensation.

Experimental Protocol

Objective: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Scale: 10 mmol).

Reagents:

-

2-Hydrazinopyrimidine (1.10 g, 10 mmol)

-

3-Ethoxyacrylonitrile (1.09 g, 10 mmol) [or 3,3-diethoxypropionitrile as precursor]

-

Ethanol (Absolute, 20 mL)

-

Catalytic HCl (conc., 2-3 drops) or Acetic Acid

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyrimidine in ethanol.

-

Addition: Dropwise add 3-ethoxyacrylonitrile to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The hydrazine spot should disappear.

-

Work-up:

-

Cool the reaction mixture to 0°C in an ice bath.

-

The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure to dryness.

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the target amine.

Validation:

-

1H NMR (DMSO-d6): Look for pyrimidine protons (doublet ~8.6 ppm, triplet ~7.3 ppm) and pyrazole protons (doublet ~8.0 ppm, doublet ~5.8 ppm). The NH₂ signal typically appears as a broad singlet around 5.0–6.0 ppm.

Medicinal Chemistry Utility

This scaffold is a "privileged structure" because it addresses multiple binding requirements in kinase active sites.

Kinase Hinge Binding

The N2 of the pyrimidine and the NH of the C3-amine (or N2 of pyrazole) can form a donor-acceptor motif that mimics the hydrogen bonding of the adenine ring of ATP. This allows the molecule to anchor firmly into the hinge region of kinases.

Pharmacophore Diagram

Figure 2: Bidentate binding mode of the scaffold within a kinase ATP-binding pocket.

References

-

PubChem. 3-Ethoxyacrylonitrile Compound Summary. (Key Reagent). Retrieved from [Link]

- Google Patents.Heterocyclic compounds as pesticides (WO2014053450A1). (Cites pyrazol-3-amine derivatives).

Sources

Physicochemical Characteristics of Pyrimidinyl Pyrazole Amines: A Technical Guide

The Physicochemical Characteristics of Pyrimidinyl Pyrazole Amines is a technical guide designed for researchers in medicinal chemistry and drug development.

Executive Summary

Pyrimidinyl pyrazole amines represent a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and Aurora kinase inhibitors). Their utility stems from a unique ability to mimic the purine ring of ATP, allowing them to anchor effectively into the kinase hinge region. However, this scaffold presents distinct physicochemical challenges—specifically regarding tautomeric ambiguity , "brick-dust" insolubility , and complex ionization profiles .

This guide dissects these characteristics, moving beyond basic descriptions to provide a mechanistic understanding of how these molecules behave in solution and solid states.[1] It provides actionable protocols for profiling these compounds to ensure robust structure-property relationship (SPR) data.

Structural Archetypes & Electronic Landscape

To understand the physicochemical behavior, we must first define the two primary architectures of this class. The term "pyrimidinyl pyrazole amine" generally encompasses two distinct scaffold types:

-

Linked Systems (Biaryl Amines): The pyrazole and pyrimidine rings are connected via a rotatable bond (C-C or C-N), often with an exocyclic amine linker (e.g., N-(pyrazol-4-yl)pyrimidin-2-amine).

-

Fused Systems: The rings share a bond, forming a bicyclic core such as pyrazolo[1,5-a]pyrimidine .

The Tautomeric Chameleon

The defining physicochemical feature of this scaffold is annular tautomerism within the pyrazole ring. Unlike fixed aromatic systems (e.g., benzene), the pyrazole NH is mobile.

-

1H- vs. 2H-Tautomers: The position of the proton determines the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif presented to the biological target.

-

Impact on Binding: A kinase hinge region typically requires a specific Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) pattern. If the compound exists predominantly in the wrong tautomer in solution, the energetic penalty for desolvation and tautomeric switching can abolish potency.

Mechanistic Insight: Electron-withdrawing groups (EWGs) on the pyrazole ring generally favor the 1H-tautomer (where the proton is on the nitrogen distal to the substituent), whereas electron-donating groups (EDGs) can stabilize the 2H-tautomer .

Acid-Base Ionization (pKa)

These scaffolds are amphoteric.

-

Acidic Center: The pyrazole NH is a weak acid (pKa ~12-14), but EWGs (e.g., -CF3, -CN) can lower this to physiological ranges (<8), drastically affecting solubility and permeability.

-

Basic Center: The pyrimidine nitrogens and the exocyclic amine are basic. The N1 of the pyrazolo[1,5-a]pyrimidine core is typically the most basic site (pKa ~2-5). Protonation here aids solubility but can hinder membrane permeability.

Physicochemical Profiling Workflows

Accurate data is the bedrock of optimization. The following protocols are designed to overcome common artifacts associated with heteroaromatic stacks.

Protocol: "Self-Validating" Spectrophotometric pKa Determination

Standard potentiometric titration often fails for these compounds due to low aqueous solubility.

Principle: Measure the UV-Vis spectral shift as a function of pH. Use a co-solvent (Methanol) to ensure solubility, then extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).

Materials:

-

Stock: 10 mM compound in DMSO.

-

Buffers: Universal buffer mix (pH 2–12).

-

Co-solvent: Methanol (MeOH) at 30%, 40%, 50% (v/v).

Step-by-Step Methodology:

-

Preparation: Prepare three assay plates, one for each MeOH concentration. Dispense buffers to create a pH gradient (0.5 pH unit steps).

-

Dosing: Add compound stock to reach a final concentration of 20-50 µM. Crucial: Keep DMSO < 1% to avoid precipitation.

-

Equilibration: Shake at 25°C for 30 mins.

-

Measurement: Scan UV absorbance (240–400 nm). Look for isosbestic points—their presence validates a clean two-state ionization process.

-

Data Processing:

-

Determine apparent pKa (

) at each MeOH %. -

Plot

vs. dielectric constant ( -

Extrapolation: The y-intercept represents the aqueous pKa (

).

-

Protocol: Thermodynamic Solubility (The "Gold Standard")

Kinetic solubility (precipitation from DMSO) overestimates solubility for these crystalline scaffolds. Thermodynamic solubility measures the equilibrium with the solid lattice.[2]

Step-by-Step Methodology:

-

Solid Addition: Weigh 1-2 mg of crystalline solid into a chemically resistant vial (glass or polypropylene).

-

Media Addition: Add 500 µL of buffer (pH 7.4) or biorelevant media (FaSSIF).

-

Incubation: Shake at 37°C for 24 hours .

-

Checkpoint: If the solution becomes clear, add more solid. You must have undissolved solid to reach equilibrium.

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to avoid drug loss).

-

Quantification: Analyze supernatant via HPLC-UV.

-

Validation: Check the pellet via XRPD (X-Ray Powder Diffraction) to ensure the crystal form hasn't changed (e.g., hydrate formation).

-

Visualizing the Science

Tautomeric Equilibrium & Binding Modes

The following diagram illustrates the critical tautomeric shift of a generic pyrimidinyl pyrazole amine and how it dictates binding compatibility.

Caption: Tautomeric switching dictates the H-bond surface. Mismatched tautomers incur an energetic penalty upon binding.

Physicochemical Optimization Cycle

This workflow guides the decision-making process when optimizing this scaffold.

Caption: Decision tree for overcoming "brick dust" (high crystal packing) vs. "grease ball" (high lipophilicity) issues.

Key Data Summary: Substituent Effects

The following table summarizes how common substitutions on the pyrazole ring affect the core physicochemical parameters.

| Substituent (R) | Electronic Effect | Impact on pKa (NH) | Predominant Tautomer | Solubility Impact |

| -H | Neutral | ~14.0 | Equilibrium | Low (High Crystallinity) |

| -CH3 (Methyl) | Weak Donor | ~14.5 | 1H/2H Mix | Moderate (Disrupts packing) |

| -CF3 (Trifluoromethyl) | Strong Acceptor | ~10-11 | 1H-favored | Low (Lipophilic) |

| -NH2 (Amine) | Donor | >15 | 2H-favored | High (Polar/Ionizable) |

| -NO2 (Nitro) | Strong Acceptor | <10 | 1H-favored | Low (Aggregation risk) |

References

-

Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase. ACS Med. Chem. Lett. (2013). Link

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules (2023). Link

-

Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallogr E. (2016).[3][4][5] Link

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (2019). Link

-

Thermodynamic Solubility Testing. WuXi AppTec Protocols. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. protocols.io [protocols.io]

- 3. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in organic solvents

An In-Depth Technical Guide Topic: Solubility Profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is not merely a preliminary step; it is the foundation upon which its entire development trajectory is built. Among these properties, solubility is paramount. It dictates formulation strategies, influences bioavailability, and ultimately impacts therapeutic efficacy.

This guide addresses the solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a molecule of interest due to its hybrid heterocyclic structure. As direct, comprehensive experimental data for this specific compound is not yet prevalent in public literature, this document is structured to serve as both a predictive analysis and a practical experimental blueprint. We will first deconstruct the molecule to forecast its behavior in various organic solvents based on first principles and the known properties of its constituent moieties. Subsequently, we will provide robust, field-proven protocols for the empirical determination of its solubility, ensuring that the reader is equipped not just with theoretical knowledge, but with actionable, self-validating methodologies.

This dual approach—marrying theoretical insight with experimental rigor—is designed to empower researchers to confidently characterize this molecule and others like it, transforming predictive chemistry into concrete, reliable data.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, but a deeper analysis of the functional groups within 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine allows for a more nuanced prediction.

Molecular Structure: C₈H₉N₅

The molecule consists of three key components:

-

A Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms. Pyrimidine is a π-deficient system due to the electronegativity of the nitrogens, making it a polar moiety.[1][2] The ring nitrogens are weak bases and can act as hydrogen bond acceptors.[1]

-

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is pyrrole-like (a potential hydrogen bond donor, though substituted in this case) and the other is pyridine-like (a hydrogen bond acceptor).[3][4] Pyrazole itself is a weak base and is partially soluble in water.[3]

-

An Exocyclic Amino Group (-NH₂): Attached at the 3-position of the pyrazole ring, this primary amine is a key functional group. It provides two protons that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor.[5][6]

Intermolecular Forces and Solubility Prediction

The solubility behavior of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine will be dictated by a balance between the energy required to break its crystal lattice structure (lattice energy) and the energy released upon solvation of its molecules by the solvent (solvation energy).[7][8][9] Compounds with high lattice energies tend to be less soluble.[7]

-

Hydrogen Bonding: The primary driver of solubility in polar solvents. The molecule possesses multiple hydrogen bond acceptor sites (the pyrimidine nitrogens, the pyridine-type nitrogen of the pyrazole) and a strong hydrogen bond donor site (the -NH₂ group). This suggests a high affinity for polar protic solvents.

-

Dipole-Dipole Interactions: The molecule is inherently polar due to the numerous nitrogen heteroatoms. It will interact favorably with other polar molecules.

-

Van der Waals Forces: The aromatic rings also allow for non-polar interactions, which will contribute to solubility in less polar solvents, albeit to a lesser extent.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol . These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.

-

Moderate to High Solubility: Expected in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile . While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution. DMSO is often a very effective solvent for a wide range of heterocyclic compounds.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate . Acetone can accept hydrogen bonds, which should aid solubility.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene . The lack of favorable intermolecular interactions (hydrogen bonding, strong dipole-dipole) means the energy required to overcome the solute's crystal lattice energy will not be sufficiently compensated by solvation energy.

The logical workflow for assessing the solubility of a novel compound like this is visualized below.

Figure 1. Logical workflow for solubility profile determination.

Experimental Determination of Solubility

While predictions are invaluable for guiding experimental design, empirical data is the definitive measure of solubility. Two primary methods are employed in drug development: kinetic solubility assays for high-throughput screening and equilibrium (thermodynamic) solubility assays for definitive characterization.[10]

Kinetic Solubility by Turbidimetric Assay

This high-throughput method is ideal for early-stage discovery to quickly rank solvents and identify potential solubility issues.[11][12] It measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous or organic solvent.[13][14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Solvent Addition: Rapidly add the selected organic solvent to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells.[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[12]

-

Measurement: Use a plate reader to measure the turbidity (light scattering or absorbance at a high wavelength, e.g., 620 nm) in each well.[12]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only blank.

Equilibrium Solubility by Shake-Flask Method

This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[15][16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The interactions between the solute and a representative polar protic solvent, ethanol, are visualized below, highlighting the hydrogen bonding that drives solubility.

Figure 2. Predicted hydrogen bonding with ethanol.

-

Sample Preparation: Add an excess amount of solid 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine to a series of vials, each containing a known volume of a single, high-purity organic solvent. The presence of undissolved solid throughout the experiment is critical.[17]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[19]

-

Quantification by HPLC:

-

Method Development: Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically reverse-phase, capable of accurately quantifying the analyte. The mobile phase should be chosen to ensure good peak shape and retention time.[20][21]

-

Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (often the mobile phase or a component of it). Generate a calibration curve by plotting peak area against concentration.[20]

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility. The formula is:

-

Solubility (mg/mL) = (Concentration from curve (mg/mL)) x (Dilution Factor)

-

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows for easy identification of optimal solvents for various applications, such as reaction chemistry, purification, or formulation.

Table 1: Template for Experimental Solubility Data of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] | Expected high solubility |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] | Expected high solubility | |

| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] | ||

| Polar Aprotic | DMSO | 46.7 | [Experimental Value] | [Calculated Value] | Common solvent for stock solutions |

| DMF | 36.7 | [Experimental Value] | [Calculated Value] | ||

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | ||

| Intermediate | Acetone | 20.7 | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | ||

| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | Expected low solubility |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | Expected negligible solubility |

Influence of Temperature

For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[22][23][24] This can be experimentally verified by performing shake-flask measurements at different temperatures (e.g., 4°C, 25°C, 40°C). This data is crucial for developing crystallization protocols, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling.

Conclusion

The solubility profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is predicted to be dominated by its polarity and extensive hydrogen bonding capabilities. High solubility is anticipated in polar protic and aprotic organic solvents, with limited solubility in non-polar media. This predictive framework provides a strong starting point for experimental work. By employing the standardized kinetic and equilibrium solubility protocols detailed herein, researchers can generate the robust, quantitative data necessary to advance the development of this compound, whether for synthetic optimization, purification, or preclinical formulation.

References

-

[NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.]([Link] solubility/)

Sources

- 1. scialert.net [scialert.net]

- 2. scispace.com [scispace.com]

- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncert.nic.in [ncert.nic.in]

- 7. allen.in [allen.in]

- 8. quora.com [quora.com]

- 9. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. protocols.io [protocols.io]

- 15. biorelevant.com [biorelevant.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. scielo.br [scielo.br]

- 18. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmaguru.co [pharmaguru.co]

- 21. asianjpr.com [asianjpr.com]

- 22. Solubility - Wikipedia [en.wikipedia.org]

- 23. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Solubility [chem.fsu.edu]

Thermodynamic Stability & Physicochemical Profiling of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Executive Summary

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 87949-16-4) represents a critical biaryl scaffold in medicinal chemistry, serving as a primary intermediate for Type II kinase inhibitors (e.g., Pazopanib analogs) and RIPK1 inhibitors. Its thermodynamic stability is governed by the electronic conjugation between the electron-deficient pyrimidine ring and the electron-rich aminopyrazole moiety. While generally robust, this molecule exhibits specific vulnerabilities to oxidative stress at the exocyclic amine and hydrolytic instability under extreme acidic conditions. This guide provides a self-validating framework for assessing its stability, detailing the causality between its molecular architecture and its degradation profiles.

Part 1: Molecular Architecture & Theoretical Stability

Structural Dynamics

The stability of this molecule hinges on the N1-C2 linkage between the pyrazole and pyrimidine rings.

-

Biaryl Twist: Steric repulsion between the pyrimidine nitrogens and the pyrazole C5-proton forces a non-planar conformation. This reduces

- -

Electronic Push-Pull: The pyrazole ring acts as an electron donor (via the amine), while the pyrimidine ring is a strong electron withdrawer. This polarization stabilizes the N-N bond against homolytic cleavage but increases the acidity of the pyrazole protons.

Predicted Physicochemical Properties

Note: Values are derived from structural analogs and computational consensus.

| Property | Predicted Value | Mechanistic Implication |

| Melting Point | 120°C – 160°C | High lattice energy due to intermolecular H-bonding (Amine donor |

| pKa (Conj. Acid) | ~2.5 (Pyrazole) / ~1.3 (Pyrimidine) | Low basicity requires strong acid (pH < 2) for complete protonation and solubilization. |

| LogP | 0.6 – 1.2 | Moderate lipophilicity; thermodynamically stable in organic solvents (DMSO, MeOH). |

| Decomp. Temp (Td) | > 250°C | High thermal stability; suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig). |

Part 2: Degradation Mechanisms & Pathways[1]

Understanding how the molecule breaks down is prerequisite to designing stability assays.

Primary Degradation Vectors

-

Oxidative Deamination: The primary amine at C3 is the most reactive site. Under oxidative stress (peroxides, metal catalysts), it forms hydroxylamines, eventually leading to nitro-derivatives or hydrolysis to the ketone (pyrazolone).

-

Acidic Hydrolysis: While the biaryl bond is robust, prolonged exposure to strong acid (>1N HCl, reflux) can cleave the N1-C2 bond, releasing 2-chloropyrimidine (if residual) or 2-hydroxypyrimidine and 3-aminopyrazole.

-

Photolytic Instability: The pyrimidine ring absorbs strongly in the UV range. High-intensity light can induce radical formation, leading to dimerization or ring-opening.

Visualization of Degradation Logic

The following diagram maps the logical flow of degradation based on stress conditions.

Caption: Logical mapping of stress conditions to primary degradation products for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish the thermodynamic profile of your specific batch, execute the following protocols. These are designed to be self-validating: if the control fails, the data is invalid.

Protocol A: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the melting point and onset of thermal decomposition.

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: 2–5 mg of dried solid in a crimped aluminum pan (pinhole lid for TGA).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 300°C under

purge (50 mL/min).

-

-

Validation Criteria:

-

Endotherm: Sharp peak (range < 2°C) indicates high purity crystalline phase. Broad peak indicates amorphous content or impurities.

-

TGA Lag: Mass loss should not occur before the melting endotherm. Early mass loss (<100°C) indicates solvates or moisture.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate "stability-indicating" HPLC methods.

| Stress Condition | Procedure | Target Endpoint | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 80% Recovery | N-N Bond Stability |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | > 90% Recovery | Ring Opening Resistance |

| Oxidation | 3% | < 85% Recovery | Amine Oxidation |

| Thermal (Solid) | 80°C, 7 days | > 98% Recovery | Crystal Lattice Stability |

| Photostability | 1.2M Lux-hr (ICH Q1B) | Variable | UV Absorption/Radicals |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic rings) and 220 nm (amide/amine).

Part 4: Synthesis & Impurity Management[2]

Thermodynamic stability is often compromised by synthetic impurities (e.g., transition metals, regioisomers) which act as catalysts for degradation.

Synthesis Workflow & Critical Control Points

The synthesis typically involves the condensation of a hydrazine derivative with a 1,3-electrophile.

Caption: Synthetic route highlighting the critical divergence of regioisomers which must be removed to ensure batch stability.

Impurity Impact

-

Regioisomers (5-amine): Have different pKa and solubility profiles. Their presence lowers the melting point (eutectic formation) and accelerates moisture uptake.

-

Residual Hydrazine: Highly reactive reducing agent; causes rapid degradation of the final product upon storage.

References

-

PubChem. 1H-Pyrazol-3-amine, 1-(2-pyrimidinyl)- (CAS 87949-16-4). National Library of Medicine. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules 2022. [Link]

- Google Patents.Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Thermochemical Data. [Link]

Structural and Thermodynamic Profiling of Hydrogen Bond Networks in 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

Introduction and Pharmacophoric Significance

1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a highly functionalized, nitrogen-rich heterocyclic fragment frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design. Its architecture provides a dense array of hydrogen bond donors (HBD) and acceptors (HBA), making it an ideal hinge-binding motif for targeting the ATP-binding pockets of kinases. Understanding the precise count and thermodynamic behavior of these hydrogen-bonding vectors is critical for optimizing target engagement and ensuring favorable pharmacokinetic properties.

Topological vs. Thermodynamic Hydrogen Bonding

In cheminformatics, the evaluation of drug-likeness relies heavily on Lipinski's Rule of Five[1], which establishes topological thresholds for oral bioavailability. According to these rules, the HBD and HBA counts are derived from atomic topology rather than quantum mechanical interaction capacity.

-

Hydrogen Bond Donors (HBD = 2): The molecule contains a single primary amine (-NH

) at the 3-position of the pyrazole ring. Because Lipinski's rules count individual N-H and O-H bonds, this amine group contributes exactly two HBDs[1]. -

Hydrogen Bond Acceptors (HBA = 5): The rule defines HBAs as the sum of all nitrogen and oxygen atoms[1]. This molecule contains five nitrogen atoms: two in the pyrimidine ring, two in the pyrazole ring, and one in the exocyclic amine. Therefore, the cheminformatic HBA count is strictly five.

Causality & Expertise Insight: From a thermodynamic and structure-based drug design perspective, not all topological acceptors are equivalent. The sp

Physicochemical Data Synthesis

The following table summarizes the quantitative descriptors derived from the PubChem database[2] and standard cheminformatic algorithms.

| Property | Value | Cheminformatic Rationale |

| Molecular Weight | 161.16 Da | Sum of atomic masses (C |

| Hydrogen Bond Donors | 2 | Two N-H bonds on the primary amine |

| Hydrogen Bond Acceptors | 5 | Five nitrogen atoms across the rings and amine |

| Topological Polar Surface Area | 71.3 Ų | Contributed by the 5 nitrogens and 2 hydrogens |

| Rotatable Bonds | 1 | Single bond connecting pyrimidine and pyrazole rings |

Computational Workflow for Descriptor Validation

To ensure trustworthiness and reproducibility in large-scale screening, HBD and HBA counts must be validated using standardized open-source cheminformatics software such as RDKit[3]. The following protocol outlines a self-validating system for computing these parameters.

Step-by-Step Computational Protocol:

-

Environment Initialization: Import the necessary modules (rdkit.Chem and rdkit.Chem.Lipinski) within a Python environment.

-

Topology Parsing: Instantiate the molecule using its canonical SMILES string (c1(ncccn1)n2ccc(N)n2). The parser automatically generates the 2D molecular graph.

-

Sanitization: Execute Chem.SanitizeMol() to validate atomic valences, kekulize the rings, and establish aromaticity flags.

-

Acceptor Computation: Call Lipinski.NumHAcceptors(mol). The algorithm iterates through the molecular graph, summing all atoms with atomic numbers 7 (Nitrogen) and 8 (Oxygen), returning a value of 5.

-

Donor Computation: Call Lipinski.NumHDonors(mol). The algorithm specifically identifies N-H and O-H bonds, returning a value of 2 for the primary amine.

Computational workflow for validating HBD and HBA counts using cheminformatic tools.

Experimental Validation of Hydrogen Bonding Capacity

While computational models provide topological counts, experimental validation is required to confirm the thermodynamic behavior of these vectors in solution. NMR Temperature Coefficient analysis serves as a self-validating experimental protocol to determine if the calculated HBDs are actively engaged in bonding or are solvent-exposed.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 5 mg of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in 600 µL of a polar, aprotic deuterated solvent (e.g., DMSO-d

) to create a standardized NMR sample. -

Data Acquisition: Acquire 1D

H-NMR spectra across a temperature gradient ranging from 298 K to 328 K, in increments of 5 K, using a 500 MHz or higher spectrometer. -

Chemical Shift Tracking: Isolate and track the chemical shift (δ) of the primary amine protons (-NH

), which typically resonate as a broad singlet between 4.5 and 6.0 ppm. -

Coefficient Calculation: Plot the chemical shift (in ppb) against temperature (in K) and calculate the slope (Δδ/ΔT).

-

Causality Analysis: A steep negative slope (more negative than -4.5 ppb/K) indicates that the two HBDs are heavily solvated and breaking intermolecular hydrogen bonds with the solvent as temperature increases. A shallow slope (> -2.0 ppb/K) would indicate steric shielding or strong intramolecular hydrogen bonding, though the latter is structurally precluded in this specific molecule.

Atom-level mapping of hydrogen bond donors and acceptors across the molecular topology.

Conclusion

The molecule 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine presents a highly efficient hydrogen-bonding profile with 2 Donors and 5 Acceptors. This precise 2/5 ratio falls well within the Lipinski Rule of Five parameters, ensuring excellent theoretical permeability and solubility. By combining topological cheminformatic counting with thermodynamic experimental validation, researchers can confidently deploy this fragment in rational drug design campaigns.

References

-

Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

-

Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B.A., Thiessen, P.A., Yu, B., Zaslavsky, L., Zhang, J., & Bolton, E.E. (2023). PubChem 2023 update. Nucleic Acids Research, 51(D1), D1373–D1380. [Link]

-

Landrum, G. (2014). RDKit: Open-source cheminformatics. RDKit Documentation. [Link]

Sources

The Strategic Role of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in Modern Drug Discovery

Technical Whitepaper | Pharmaceutical Intermediates & Scaffold Design

Executive Summary: The "Skeleton Key" for Kinase Inhibition

In the landscape of modern medicinal chemistry, 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This bi-heteroaryl amine serves as a critical intermediate in the synthesis of Kinase Inhibitors (targeting JAK, CDK, and RET pathways) and Soluble Guanylate Cyclase (sGC) stimulators .

Its value lies in its structural duality: the pyrazole-amine moiety functions as a potent hydrogen-bond donor/acceptor system ideal for ATP-binding pockets (hinge regions), while the pyrimidine ring offers a robust platform for further functionalization to tune selectivity and pharmacokinetic properties. This guide provides an in-depth technical analysis of its synthesis, reactivity, and application in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Structural properties

| Property | Data |

| Chemical Name | 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.17 g/mol |

| Core Scaffold | Bi-heteroaryl (Pyrazole linked to Pyrimidine) |

| Key Functional Groups | Primary Amine (-NH₂ at C3), Pyrimidine Nitrogen (N1, N3) |

| LogP (Predicted) | ~0.6 (Highly polar, good solubility) |

| pKa (Predicted) | ~4.1 (Amine), ~2.5 (Pyrazole N) |

| Related CAS | 1247771-25-0 (4-bromo derivative); 1638927-41-9 (5-methyl derivative) |

Structural Significance:

The molecule features a 1,2-linkage between the pyrazole nitrogen (N1) and the pyrimidine C2 position. This specific regiochemistry is crucial because it positions the C3-amine and the pyrimidine nitrogens in a planar orientation, maximizing

Synthetic Utility & Reaction Pathways

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a textbook example of Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by the nucleophilic pyrazole nitrogen.

Pathway A: The Industrial Standard (S_NAr)

This method is preferred for scale-up due to the availability of starting materials and high atom economy.

-

Reactants: 3-Aminopyrazole + 2-Chloropyrimidine.

-

Catalyst/Base: Cs₂CO₃ or K₂CO₃ (to deprotonate the pyrazole N1).

-

Solvent: DMF or DMSO (Polar aprotic solvents enhance S_NAr rates).

-

Conditions: 80–100°C, 4–12 hours.

Pathway B: The "Reverse" Cyclocondensation

Used when specific substitution patterns on the pyrazole ring are required that are difficult to access via direct coupling.

-

Reactants: 2-Hydrazinopyrimidine + Acrylonitrile (or

-keto nitriles). -

Mechanism: Michael addition followed by cyclization.

Visualizing the Synthesis Logic

Caption: The primary synthetic route via S_NAr coupling, highlighting the convergent assembly of the bi-heteroaryl core.

Therapeutic Applications: The "Hinge Binder" Concept

In drug discovery, this intermediate is highly valued for its ability to mimic the adenine ring of ATP, making it a potent scaffold for Type I Kinase Inhibitors .

Mechanism of Action (Kinase Inhibition)

-

Hinge Binding: The pyrimidine nitrogen and the exocyclic amine group form a "donor-acceptor" hydrogen bond motif with the backbone residues of the kinase hinge region.

-

Selectivity: The C4-position of the pyrazole and the C4/C6-positions of the pyrimidine can be substituted to access the "gatekeeper" pocket or the solvent-exposed region, tuning selectivity between kinase families (e.g., CDK vs. JAK).

Case Study: Homology to sGC Stimulators

While not the exact intermediate for Vericiguat (which uses a pyrazolopyridine core), 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine shares the critical N-heteroaryl-amine pharmacophore.

-

Function: In sGC stimulators, this motif binds to the

-subunit of the soluble Guanylate Cyclase enzyme, sensitizing it to low levels of Nitric Oxide (NO). -

Chemical Evolution: Drug hunters often start with this simple scaffold and fuse the rings (to form pyrazolopyrimidines) to rigidify the structure and improve entropy of binding.

Detailed Experimental Protocol

Objective: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine on a 10g scale.

Materials:

-

3-Aminopyrazole (1.0 eq)

-

2-Chloropyrimidine (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminopyrazole (10.0 g, 120 mmol) in DMF (100 mL).

-

Base Addition: Add Cs₂CO₃ (78.2 g, 240 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.

-

Coupling: Add 2-chloropyrimidine (15.1 g, 132 mmol).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon). Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

-

Checkpoint: Reaction is typically complete within 6–8 hours. Look for the disappearance of the pyrazole starting material.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (500 mL) to precipitate the product.

-

Stir for 30 minutes. Filter the solid precipitate.

-

Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–10% MeOH/DCM) if high purity (>99%) is required for biological assays.

Yield: Expected yield is 75–85%.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three key impurities must be monitored:

| Impurity Type | Origin | Detection Method |

| Regioisomer (N2-isomer) | Attack of the pyrazole N2 (less nucleophilic) on the pyrimidine. | ¹H-NMR (Distinct shift in pyrazole protons) |

| Bis-coupling | Reaction of the exocyclic amine (-NH₂) with a second pyrimidine. | LC-MS (M+ mass + 78 Da) |

| Residual Metal | Trapped Cesium or Potassium salts. | Ash test / ICP-MS |

Regio-selectivity Note: The N1-tautomer of 3-aminopyrazole is more nucleophilic than N2, and the steric hindrance at N2 (adjacent to the amine) further favors the desired N1-alkylation .

References

-

Fathalla, O. A., et al. (2011).[1] "Synthesis, antibacterial and anticancer evaluation of some pyrimidine derivatives." European Journal of Medicinal Chemistry, 46(10), 4642-4647.

-

Bayer AG. (2014). "Heterocyclic compounds as pesticides." World Intellectual Property Organization, WO2014053450A1. (Describing the use of pyrazolyl-pyrimidine scaffolds in agrochemistry).

-

Li, Y., et al. (2018). "Discovery of 1H-Pyrazol-3-Amine Derivatives as Novel RIPK1 Inhibitors." Journal of Medicinal Chemistry, 61(23). (Demonstrating the scaffold's utility in kinase inhibition).

-

Sawiris, M., et al. (2025).[2] "Pyrazole derivatives as versatile scaffolds in Receptor Tyrosine Kinase Inhibitors." Bioorganic Chemistry. (Review of the pharmacophore).

Sources

The 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffold: A Technical Guide to Synthesis and Kinase Targeting

This guide serves as a technical whitepaper on the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold, designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodologies, structural biology, and therapeutic applications, focusing on kinase inhibition.[1][2]

Executive Summary

The 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine moiety represents a privileged bidentate scaffold in modern medicinal chemistry. Distinct from the more common amine-bridged congeners (e.g., Tozasertib), this scaffold features a direct

This guide details the structural rationale, validated synthetic protocols, and strategic applications of this scaffold in targeting JNK3, CDK, and DLK kinase families.[2]

Structural Biology & Pharmacophore

The core value of this scaffold lies in its ability to mimic the adenine ring of ATP. The planar arrangement of the pyrimidine and pyrazole rings, enforced by the

Hinge Binding Mode

In the ATP-binding pocket, the scaffold typically adopts a "U-shaped" planar conformation:

-

Acceptor: The pyrimidine

(or -

Donor: The exocyclic

-amino group of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl. -

Vector: The

and

Visualization of Signaling & Binding

The following diagram illustrates the structural logic and the kinase signaling pathways (JNK/MAPK) most frequently targeted by this scaffold.

Figure 1: Pharmacological mapping of the scaffold to key kinase targets and downstream biological effects.[2]

Chemical Synthesis Strategies

Synthesizing this scaffold requires overcoming regioselectivity challenges. There are two primary routes: Cyclocondensation (Method A) and SNAr Coupling (Method B).[2] Method B is recommended for SAR (Structure-Activity Relationship) generation due to higher predictability.

Method A: Cyclocondensation (The "Classic" Route)

This route involves reacting 2-hydrazinopyrimidine with a

-

Reagents: 2-Hydrazinopyrimidine + 3-ethoxyacrylonitrile.

-

Challenge: Regioselectivity. The reaction often favors the 5-amino isomer (1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) rather than the desired 3-amino isomer, depending on solvent polarity and temperature.

-

Utility: Best reserved for large-scale synthesis of specific derivatives where conditions have been optimized to favor the 3-amino isomer.

Method B: SNAr Coupling (The "Precision" Route)

This route couples a pre-formed 3-aminopyrazole with a halopyrimidine.

-

Mechanism: Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig Cross-Coupling. -

Advantage: Guarantees the 3-amino substitution pattern on the pyrazole ring.

-

Regioselectivity: The pyrazole has two nucleophilic nitrogens (

and

Experimental Protocol: Regioselective

Coupling

Objective: Synthesis of 1-(4-chloropyrimidin-2-yl)-1H-pyrazol-3-amine derivatives.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 3-aminopyrazole in anhydrous DMF under

atmosphere. -

Step 2: Add

and stir at room temperature for 30 minutes to deprotonate the pyrazole -

Step 3: Cool to

and add 2,4-dichloropyrimidine dropwise. -

Step 4: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.

-

Step 5: Quench with water and extract with EtOAc.[3]

-

-

Purification:

-

The product (N1-isomer) is typically less polar than the N2-isomer. Separate via flash chromatography (Hexane/EtOAc gradient).[2]

-

Validation: Confirm N1-connectivity via NOESY NMR (interaction between Pyrazole-H5 and Pyrimidine-H5).

-

Medicinal Chemistry & SAR Table

Optimization of this scaffold typically involves three vectors:

-

Vector A (Pyrazole C4): The "Gatekeeper" vector.[2] Small lipophilic groups (Cl, Me) here often improve potency but large groups clash with the gatekeeper residue (e.g., T790 in EGFR).[2]

-

Vector B (Pyrazole C5): Solvent front. Tolerates solubilizing groups (morpholine, piperazine).[2]

-

Vector C (Pyrimidine C4/C6): Specificity pocket.[2] Substituents here determine kinase selectivity (e.g., JNK3 vs p38).[2]

| Position | Modification | Effect on Potency/Selectivity |

| Pyrazole-NH2 (C3) | Acylation / Alkylation | Generally abolishes activity (Loss of H-bond donor). |

| Pyrazole-C4 | -H, -F, -CH3 | Increases Potency . Small groups fill hydrophobic pocket. |

| Pyrazole-C4 | -Ph, -Heterocycle | Selectivity Switch .[4][5] Can target inactive (DFG-out) conformations. |

| Pyrimidine-C4 | -NH-Alkyl, -O-Alkyl | Solubility & Selectivity . Key vector for JNK3 specificity. |

| Pyrimidine-C5 | -CF3, -Cl | Metabolic Stability . Blocks oxidation of the pyrimidine ring. |

Case Study: JNK3 Inhibition

Research by Shin et al.[6] and others has highlighted this scaffold for c-Jun N-terminal Kinase 3 (JNK3) inhibition, a target for neurodegenerative diseases (Alzheimer's, Parkinson's).[2][7]

-

Compound: 3-alkyl-5-aryl-1-(pyrimidin-2-yl)-1H-pyrazole.

-

Mechanism: ATP-competitive inhibition.

-

Selectivity: The 1-pyrimidyl group provides a unique shape complementarity that discriminates against the closely related JNK1/2 isoforms, reducing systemic toxicity.

References

-

Shin, Y. G., et al. (2019).[2] "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]

-

Patel, S., et al. (2015).[1][2] "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry. Link[2]

-

Lellek, V., et al. (2018).[2][8] "Regioselective Synthesis of Pyrazoles via One-Pot Condensations." Synlett. Link

-

BenchChem Technical Report. (2025). "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide." Link[2]

-

Moustafa, et al. (2022).[2] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link

Sources

- 1. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

Comprehensive Analysis of the pKa Values and Acid-Base Profiling of the Amino Group in 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

Executive Summary

In the optimization of nitrogen-rich heterocyclic scaffolds for drug discovery, understanding the precise ionization states of functional groups is critical for predicting pharmacokinetics, membrane permeability, and target engagement. This technical guide provides an in-depth analysis of the acid-base properties of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , with a specific focus on the exocyclic C3-amino group. By deconstructing the electronic "push-pull" effects of the pyrazolo-pyrimidine system, we establish the causality behind its extreme pKa values and outline a self-validating experimental protocol for their accurate determination.

Electronic Architecture & Causality of pKa

The exocyclic amino group (-NH₂) at the C3 position of the pyrazole ring exhibits highly atypical acid-base behavior compared to standard aliphatic or even simple aromatic amines. To understand the causality behind its pKa values, we must analyze the molecule's electronic architecture.

In a standard aliphatic amine, the nitrogen is

When we introduce a pyrimidin-2-yl moiety at the N1 position, the basicity is further suppressed. The pyrimidine ring, containing two highly electronegative

The Causality of Ionization:

-

Basic pKa (Protonation): Because the electron density is pulled away from the C3-amino group toward the pyrimidine ring, the exocyclic -NH₂ group is virtually non-basic. Protonation of this molecule occurs preferentially at the pyrimidine nitrogens or the pyrazole N2. Forcing a proton onto the exocyclic amino group requires superacidic conditions, resulting in a theoretical pKa well below zero.

-

Acidic pKa (Deprotonation): Conversely, this massive electron-withdrawing environment stabilizes the conjugate base formed upon deprotonation of the amino group (-NH⁻). While primary amines are typically negligible acids (pKa ~ 35), the conjugation with the electron-deficient pyrazolo-pyrimidine system lowers this pKa significantly, allowing it to act as a weak acid in strongly basic aqueous media .

Thermodynamic pathways for the ionization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Quantitative Acid-Base Profiling

Because the molecule contains multiple ionizable centers, it is critical to isolate the specific pKa values attributed to the exocyclic amino group. The quantitative data is summarized below to facilitate structural comparisons.

| Ionization Center | Reaction Type | Estimated pKa Range | Structural & Electronic Rationale |

| Ring Nitrogens (Pyrimidine/Pyrazole N2) | Basic (Protonation) | 1.0 to 2.5 | Primary sites for protonation; basicity is heavily attenuated by the mutual electron-withdrawing effects of the fused heteroaromatic systems. |

| Exocyclic C3-NH₂ | Basic (Protonation) | < -1.0 | Lone pair is delocalized into the ring and further depleted by the N1-pyrimidine sink. Requires Hammett acidity function ( |

| Exocyclic C3-NH₂ | Acidic (Deprotonation) | 13.5 to 14.5 | The resulting anion is stabilized by resonance delocalization across the pyrazole and pyrimidine |

Self-Validating Experimental Methodology

Because the pKa values associated with the amino group lie at the extreme ends of the pH scale (< 0 and > 13), standard potentiometric glass electrodes suffer from severe acid/alkaline errors and lack reliability. Furthermore, the compound exhibits limited aqueous solubility.

To ensure absolute trustworthiness and scientific integrity, we must employ a Self-Validating UV-Vis Spectrophotometric Titration coupled with cosolvent extrapolation . This method tracks the shift in the chromophore's absorbance as the electronic structure changes upon ionization.

Step-by-Step Protocol

Step 1: Preparation of Cosolvent Systems Prepare stock solutions of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v). Causality: Methanol ensures complete dissolution of the neutral species while allowing for controlled extrapolation back to a 0% cosolvent (pure aqueous) standard state.

Step 2: Spectrophotometric Titration

For each cosolvent ratio, prepare a series of buffered solutions ranging from pH 0 to 14. For the extreme basic protonation of the amino group (< -1), use sulfuric acid solutions of known Hammett acidity functions (

Step 3: Isosbestic Point Validation (The Self-Check Mechanism)

Overlay the spectra for a given ionization equilibrium.

Trustworthiness Check: The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH) validates that only a simple

Step 4: Yasuda-Shedlovsky Extrapolation

Plot the apparent pKa values obtained from the UV-Vis data against the reciprocal of the dielectric constant (

Self-validating UV-Vis spectrophotometric workflow for extreme pKa determination.

Implications for Drug Design

Understanding that the amino group in 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is virtually non-basic has profound implications for lead optimization:

-

LogD and Permeability: Because the amino group will not protonate at physiological pH (7.4), the molecule remains predominantly neutral (or only slightly protonated at the ring nitrogens depending on the exact ring pKa). This ensures a high

, favoring passive lipid membrane permeability. -

Hydrogen Bonding in Target Pockets: The

-hybridized nature of the exocyclic -NH₂ means it acts primarily as a rigid, directional hydrogen bond donor rather than an acceptor. In kinase inhibitor design (where pyrazolo-pyrimidines frequently target the ATP-binding hinge region), this directional donation is critical for anchoring the scaffold to the backbone carbonyls of the kinase hinge.

References

-

A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 2015.[Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019.[Link]

-

pKa values bases - Chair of Analytical Chemistry. University of Tartu pKa Database. [Link]

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. ResearchGate, 2015.[Link]

Methodological & Application

Procedure for amide coupling using 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Application Note: Overcoming Nucleophilic Deficiency in Amide Couplings with 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Amide bond formation is the most frequently executed reaction in medicinal chemistry [4]. However, coupling highly deactivated heteroaryl amines, such as 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , presents a formidable synthetic challenge.

To successfully couple this molecule, one must understand the causality behind its lack of reactivity:

-

Intrinsic Delocalization: In 3-aminopyrazoles, the lone pair of the exocyclic amine is heavily delocalized into the aromatic pyrazole ring.

-

Extreme Electron Withdrawal: The addition of a pyrimidin-2-yl group at the N1 position introduces a strongly electron-withdrawing heterocycle. Through both inductive and mesomeric effects, the pyrimidine ring acts as an electron sink, draining electron density from the pyrazole core and, consequently, the 3-amino group.

-

Failure of Standard Reagents: When using standard carbodiimide reagents like EDC/HOBt, the carboxylic acid is successfully activated, but the subsequent nucleophilic attack by the deactivated amine is too slow. This kinetic stall leads to the degradation of the activated ester or the formation of dead-end byproducts (e.g.,

-acylureas) [3].

To overcome this, the electrophilicity of the activated carboxylic acid must be dramatically increased, or the reaction thermodynamics must be driven by highly stable leaving groups.

Strategic Reagent Selection

Based on the electronic profile of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, we must bypass mild activators and utilize highly electrophilic intermediates.

Propylphosphonic Anhydride (T3P®): T3P is the gold standard for coupling highly deactivated heteroaryl amines [2]. It reacts with carboxylic acids to form a mixed phosphonic-carboxylic anhydride. This intermediate is highly electrophilic, forcing the sluggish pyrazol-3-amine to attack. Furthermore, T3P generates water-soluble byproducts, allowing for a chromatography-free workup.

Uronium Salts (HATU): HATU forms an active HOAt ester. While highly reactive, achieving complete conversion with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine often requires forcing conditions (elevated temperatures or the use of pyridine instead of DIPEA) [1].

Acid Chlorides (In Situ Generation): When all coupling reagents fail, converting the carboxylic acid to an acid chloride using oxalyl chloride provides the most electrophilic carbonyl species possible.

Workflow & Decision Matrix

Figure 1: Decision matrix for the amide coupling of highly deactivated heteroaryl amines.

Quantitative Data Summary: Reagent Comparison

The following table summarizes expected outcomes when coupling standard aliphatic/aryl carboxylic acids with 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

| Coupling Strategy | Reagents | Base | Solvent | Temp (°C) | Expected Yield | Byproduct Profile |

| Phosphonic Anhydride | T3P (50% in EtOAc) | Pyridine | EtOAc / DMF | 60–80 | 75–90% | Water-soluble (Clean) |

| Uronium Salt | HATU | DIPEA | DMF | 25–60 | 40–60% | Tetramethylurea (Requires column) |

| Carbodiimide | EDC, HOBt | Et₃N | DCM | 25 | < 20% | |

| Acid Chloride | Oxalyl Chloride | Pyridine | DCM / THF | 0 to 25 | 80–95% | HCl salts (Clean) |

Step-by-Step Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

This protocol leverages the high electrophilicity of the T3P-mixed anhydride and relies on pyridine as both a base and a nucleophilic catalyst.

-

Preparation: Charge an oven-dried 20 mL scintillation vial with the carboxylic acid (1.0 mmol, 1.0 equiv) and 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.1 mmol, 1.1 equiv).

-

Solvation: Add anhydrous Ethyl Acetate (EtOAc) or DMF (5.0 mL) to achieve a 0.2 M concentration. Flush the vial with inert gas (N₂ or Ar).

-

Base Addition: Add anhydrous Pyridine (3.0 mmol, 3.0 equiv). Causality Note: Pyridine is preferred over DIPEA here; its lack of steric bulk allows it to catalyze the reaction via an acylpyridinium intermediate, which is crucial for deactivated amines.

-

Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 mmol, 1.5 equiv).

-

Thermal Driving: Seal the vial and heat the reaction mixture to 70 °C for 12–18 hours. The thermal energy is required to overcome the high activation barrier of the deactivated amine's nucleophilic attack.

-

Workup: Cool to room temperature. Dilute with EtOAc (15 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: In Situ Acid Chloride Generation (Fallback)

Use this method if Protocol A fails or if the carboxylic acid is highly sterically hindered.

-

Acid Chloride Generation: Suspend the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (4.0 mL). Add catalytic DMF (1 drop). Cool to 0 °C. Add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise. Stir at room temperature until gas evolution ceases (approx. 2 hours).

-

Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting crude acid chloride in anhydrous THF (2.0 mL).

-

Amine Preparation: In a separate flask, dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (0.95 mmol, 0.95 equiv) and Pyridine (2.5 mmol, 2.5 equiv) in anhydrous THF (3.0 mL). Cool to 0 °C.

-

Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

In-Process Controls & Self-Validation System

To ensure scientific integrity, every protocol must be self-validating. If a reaction fails, you must know why it failed. Implement the following Methanol Quench Test during your reaction monitoring:

-

The Test: Take a 10 µL aliquot of the reaction mixture (from Protocol A or B) and quench it into 100 µL of methanol containing 1% Et₃N. Analyze via LC-MS.

-

Validation Logic:

-

Observation 1: Methyl ester is observed, but no desired amide is present.

-

Observation 2: Unreacted carboxylic acid is observed; no methyl ester is formed.

-

References

- Vertex Pharmaceuticals Inc. (2009). Heteroaryl sulfonamides and CCR2 (US Patent No. US7622583B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEttGoh_khkDSUBUzPTDxcDeS4OOh1PWEVP9UpgSn_7f2F2fh8efcz0efb7Sk-Td486tXrNFwww7Vpw-XSdF8KbG-mu6-U0zta7yzmUQbdSwYq2Vb7zGKGZUDFSfazEEbl9V7dGqNxi1___Aw==]

- Thaqi, A., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwosPPdJiW2wByZ53jJbQ25wloWtBc4_EULVlBDdyqSOs1kQZto27xnFjP0Waae8EBxJfqQK-SIRUoDVrhXIz9Ajg86yx-iw4eoTN2myA6a-yIdzB9pSp_FXpcqlKUivZClfjBreL3fdr2lh-l-WGATFq05qJuAHzyIKDjrylCLXJq9KLK3jBEU30xbEqmEwbzBWUNb68NqSxgMFc769J36I6YjhLXRcSZHO2TMpRSz6lEEjBXBKzc]

- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWSPMmJL8iKSe1X7pskdc3EAc77yaxZxLukHQ8-NR1cqtVdoALIuwqrOksewUTs9g-sF4a6xEFOgHD9IEpBmhaJlt_SvlYn_b3TCMiASgniTrOSdOUJykga3Zl_xKaN0GoopiEl3lRXQg0c0=]

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZjSZaSrxBpHVBSSL5moqgu69TiKTSz6-skH0RjlCuUvUU8Y7wE8m7xHgTjbkgC_9Ee4CqkC5-YLkfAQ0y6r8M14PKtmAvPUHRnPaucsC7-mpYhKAhd-D_yx14NdnUfW-GsaIeDa7GwYPjXxtNagchut3]

Application Note: Nucleophilic Substitution Strategies for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and functionalization of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Pazopanib analogs) and allosteric modulators.

The guide addresses three distinct "substitution" contexts relevant to this molecule:

-